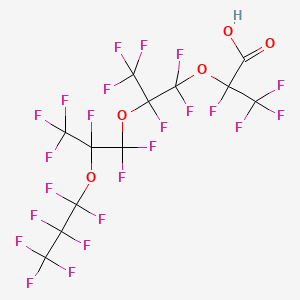

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid

Übersicht

Beschreibung

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid is a perfluoroalkyl ether carboxylic acid, known for its exceptional stability and ability to repel oil and water. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which have numerous industrial applications due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid typically involves the oligomerization of hexafluoropropylene oxide followed by carboxylation. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high purity and yield. The process generally includes the oligomerization of hexafluoropropylene oxide in the presence of a catalyst, followed by carboxylation and purification steps to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid primarily undergoes substitution reactions due to the presence of the carboxylic acid group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.

Oxidation Reactions: Often use strong oxidizing agents like potassium permanganate.

Reduction Reactions: Can be carried out using reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce carboxylates .

Wissenschaftliche Forschungsanwendungen

Material Science

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid is utilized as a building block for fluorinated emulsifiers in oil-in-water systems. Its high thermal stability and low surface energy make it effective in creating coatings and materials that require water repellency and chemical resistance. These properties are particularly valuable in industries such as textiles and packaging.

| Application Area | Description |

|---|---|

| Coatings | Enhances water and oil repellency in surfaces |

| Textiles | Provides stain resistance to fabrics |

| Packaging | Improves barrier properties against moisture |

Environmental Research

Research indicates that perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid can serve as a replacement for legacy perfluoroalkyl substances (PFAS) due to its reduced environmental persistence. Studies have shown that this compound exhibits lower bioaccumulation potential compared to its predecessors like perfluorooctanoic acid (PFOA).

Recent investigations into the toxicity of HFPO-TeA revealed that it activates peroxisome proliferator-activated receptor alpha (PPARα), which is linked to liver toxicity in animal models. This activation raises concerns about potential health effects and necessitates further research into its environmental impact and safety profile .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the effects of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid on biological systems. In one study involving Sprague Dawley rats, varying doses were administered orally to assess metabolic responses and potential toxicity. Results indicated mortality at higher doses and highlighted the need for comprehensive dosimetric evaluations to understand chronic exposure risks .

| Study Parameters | Findings |

|---|---|

| Dose Levels | 0.3 - 335.2 mg/kg/day |

| Observed Effects | Mortality at high doses; metabolic disruptions |

Proteomics Research

In proteomics, perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid has been explored as a derivatization agent for proteins and peptides. Its ability to modify primary amine groups enhances analytical properties such as stability and detection sensitivity during mass spectrometry analyses. This application is crucial for advancing protein characterization techniques.

Wirkmechanismus

The mechanism of action of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid involves its interaction with various molecular targets and pathways. It has been shown to disrupt thyroid hormone levels by interfering with the synthesis and metabolism of these hormones. This disruption is likely due to its ability to bind to plasma proteins and alter hepatic clearance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Perfluoro-(2,5-dimethyl-3,6-dioxanonanoic) acid

- Perfluoro-(2,5,8-trimethyl-3,6,9-trioxanonanoic) acid

Uniqueness

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid is unique due to its longer chain length and the presence of multiple ether linkages, which contribute to its exceptional stability and distinct chemical properties. This makes it particularly useful in applications requiring high chemical resistance and stability .

Biologische Aktivität

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid (HFPO-TeA), a perfluoroalkyl ether carboxylic acid, has gained attention due to its unique chemical properties and potential biological effects. This article explores the biochemical interactions, cellular effects, molecular mechanisms, and relevant research findings associated with HFPO-TeA.

- Chemical Formula : C₁₂H₁F₂₃O₅

- Molecular Weight : 662.1 g/mol

- CAS Number : 65294-16-8

- Structure : HFPO-TeA is characterized by multiple ether linkages and a long carbon chain, contributing to its stability and resistance to degradation .

Biochemical Interactions

HFPO-TeA interacts with various biomolecules, influencing biochemical pathways:

- Protein Binding : The compound exhibits significant binding affinity to plasma proteins, which can alter its pharmacokinetics and bioavailability. This interaction may lead to changes in hepatic clearance rates.

- Enzyme Interaction : HFPO-TeA has been shown to affect the activity of liver enzymes involved in drug metabolism, suggesting potential implications for the metabolism of co-administered drugs .

Cellular Effects

Research indicates that HFPO-TeA can significantly affect cellular functions:

- Cell Signaling : Exposure to HFPO-TeA alters cell signaling pathways and gene expression. Studies have demonstrated changes in thyroid hormone levels and body weight in animal models following exposure.

- Toxicity : In laboratory settings, higher doses have been associated with increased mortality rates and significant physiological changes in test subjects .

Molecular Mechanisms

The mechanisms by which HFPO-TeA exerts its biological effects include:

- Thyroid Hormone Disruption : The compound interferes with thyroid hormone synthesis and metabolism by binding to transport proteins, leading to altered hormone levels in the bloodstream .

- Metabolic Pathways : HFPO-TeA is involved in various metabolic pathways that influence its biotransformation and accumulation in tissues. Its interaction with hepatic enzymes suggests it may undergo biotransformation into other metabolites .

Dosage Response in Animal Models

Research has shown that the effects of HFPO-TeA vary significantly with dosage:

| Dose (mg/kg/day) | Observed Effects | Reference |

|---|---|---|

| 0.02 | Minimal impact on body weight | |

| 0.2 | Significant weight loss observed | |

| 2.0 | Increased mortality rates |

In studies involving rats, plasma thyroid hormone levels decreased with increasing doses of HFPO-TeA, indicating a dose-dependent relationship between exposure and biological response .

Environmental Impact

HFPO-TeA is classified as a persistent bioaccumulative toxic substance (PBT). Its stability in the environment raises concerns regarding long-term ecological effects and bioaccumulation in wildlife . The compound is not readily biodegradable and poses risks to aquatic ecosystems when released into water sources .

Eigenschaften

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF23O5/c13-2(1(36)37,6(18,19)20)38-11(32,33)4(16,8(24,25)26)40-12(34,35)5(17,9(27,28)29)39-10(30,31)3(14,15)7(21,22)23/h(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNULWLLEOKCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5(CF2OCF(CF3))3COOH, C12HF23O5 | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276659 | |

| Record name | Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65294-16-8 | |

| Record name | Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights do we have into the structural characterization of HFPO-TeA and its behavior in mixed monolayer systems?

A1: HFPO-TeA was studied in a mixed monolayer system with behenic acid (C22) on a cadmium acetate aqueous solution. While the exact molecular formula and weight are not explicitly stated in the provided research, grazing incidence X-ray diffraction (GIXD) revealed that at lower temperatures, the condensed-phase domains of the monolayer were primarily composed of closely packed C22 molecules. [] This suggests that HFPO-TeA might be influencing the overall organization of the monolayer without directly participating in the tightly packed crystalline structure. As the temperature increased, the packing structure became disordered, potentially due to the increased molecular motion of both HFPO-TeA and C22. [] This disorder could be related to changes in the physicochemical properties of HFPO-TeA at higher temperatures.

Q2: Are there any observed sex-based differences in the way HFPO-TeA is processed within living organisms?

A2: Yes, research involving Sprague Dawley rats indicated significant differences in HFPO-TeA plasma concentrations between males and females following oral exposure. [] This difference suggests a potential sex-based variation in the absorption, distribution, metabolism, or excretion (ADME) of HFPO-TeA. Further research is needed to pinpoint the specific metabolic pathways responsible for these differences and their potential implications for toxicity assessments.

Q3: What are the environmental concerns surrounding HFPO-TeA and are there strategies to address them?

A3: While the provided research does not directly address environmental impact, it's important to consider that HFPO-TeA, like other PFAS compounds, is highly persistent in the environment. [] This persistence raises concerns about potential bioaccumulation and long-term ecological effects. Developing strategies for the safe disposal, remediation, and potential replacement of HFPO-TeA with more environmentally friendly alternatives should be a priority for future research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.